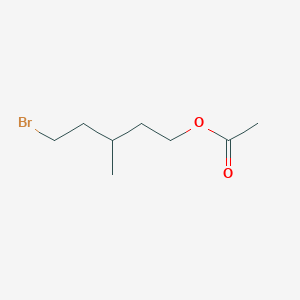

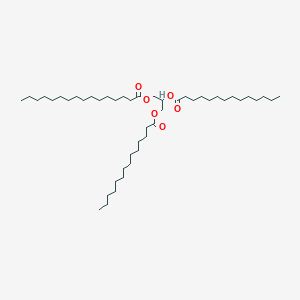

Dodecyl 4-chloro-3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to dodecyl 4-chloro-3-nitrobenzoate often involves the reaction of chloro-nitrobenzoic acid derivatives with alcohols or amines in the presence of activating agents or catalysts. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for heterocyclic compounds via polymer-supported synthesis, highlighting the versatility of chloro-nitrobenzoic acid derivatives in organic synthesis (Soňa Křupková et al., 2013). Such methodologies could be adapted for the synthesis of dodecyl 4-chloro-3-nitrobenzoate by choosing appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of compounds like dodecyl 4-chloro-3-nitrobenzoate can be characterized by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, studies on similar compounds have provided insights into their molecular geometries, electronic structures, and intramolecular interactions through detailed vibrational and electronic analysis. The crystal structure of benzyl 4-chloro-3-nitrobenzoate has been described, demonstrating the importance of hydrogen bonding and pi-pi stacking interactions in determining the solid-state arrangement of these molecules (M. D. de Souza et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of dodecyl 4-chloro-3-nitrobenzoate is influenced by the presence of functional groups such as the nitro and chloro substituents on the benzoate ring. These groups can undergo various chemical reactions, including reduction, substitution, and coupling reactions, offering pathways to synthesize a wide range of derivatives. The nitro group, in particular, can be reduced to an amino group, providing a site for further functionalization.

Physical Properties Analysis

The physical properties of dodecyl 4-chloro-3-nitrobenzoate, such as melting point, solubility, and thermal stability, are crucial for its application in material science and organic synthesis. The alkyl chain length significantly affects the compound's phase behavior and mesomorphic properties. For example, the study of smectic phases in similar compounds reveals the impact of polar substituents and alkyl chain length on their thermotropic behavior (X. Bao & L. Dix, 1996).

Wissenschaftliche Forschungsanwendungen

Smectic Phases in Compounds

A study by Bao and Dix (1996) explored the thermal behavior of perfluoroalkyl 4-nitrobenzoates, including dodecyl compounds. They discovered that these compounds exhibit smectic mesophases, demonstrating that polar substituents in the aromatic ring are not necessary for thermotropic behavior (Bao & Dix, 1996).

Electrochemical Oxidation and Composites

Shmychkova et al. (2021) investigated the electrocatalytic activity of lead dioxide–surfactant composites in the oxidation of chloramphenicol. They found significant variations in the Tafel slope and observed irreversible adsorption of intermediates, impacting the oxidation of organic substances (Shmychkova et al., 2021).

Antioxidative Tyrosinase Inhibitors

Kubo, Chen, and Nihei (2003) discovered that dodecyl gallate, a derivative, can inhibit the oxidation of l-DOPA catalyzed by tyrosinase. This suggests potential applications in antioxidative agents and tyrosinase inhibition (Kubo, Chen, & Nihei, 2003).

Decyl and Dodecyl β-d-Fructofuranosides

Regeling, Zwanenburg, and Chittenden (1998) studied the formation of decyl and dodecyl β-d-fructofuranosides. They fully characterized each product by chromatography and NMR spectroscopy, highlighting the potential of these compounds in various applications (Regeling, Zwanenburg, & Chittenden, 1998).

Potentially Smectogenic Behavior in Compounds

Chino, Matsunaga, and Suzuki (1984) observed that 4-nitrophenyl alkanoates and alkyl 4-nitrobenzoates, including dodecyl 4-chloro-3-nitrobenzoate, are potentially smectogenic. This study provides insights into the potential applications of these compounds in creating stable smectic phases (Chino, Matsunaga, & Suzuki, 1984).

Micellar Electrokinetic Chromatography

Wang, Yang, Cai, Lin, and Li (2011) developed a micellar electrokinetic chromatographic method with laser-induced fluorescence detection, using substances like sodium dodecyl sulfate. This method can be useful in the analysis of pharmaceuticals and biological samples (Wang et al., 2011).

Molecular Salts/Cocrystals in HIV Treatment

Oruganti et al. (2017) synthesized molecular salts of 2-Chloro-4-nitrobenzoic acid, an antiviral agent, using a crystal engineering approach. This research could provide insights into the development of new drug formulations (Oruganti et al., 2017).

Eigenschaften

IUPAC Name |

dodecyl 4-chloro-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClNO4/c1-2-3-4-5-6-7-8-9-10-11-14-25-19(22)16-12-13-17(20)18(15-16)21(23)24/h12-13,15H,2-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWRFBNNJDURM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408292 |

Source

|

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyl 4-chloro-3-nitrobenzoate | |

CAS RN |

124809-77-4 |

Source

|

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)

![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)